2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide
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Overview
Description
2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a pyrido[1,2-a][1,3,5]triazin-2-yl core, a naphthalen-1-ylacetamide moiety, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide typically involves multiple steps. One common method includes the reaction of 7-chloro-4-oxopyrido[1,2-a][1,3,5]triazine with a suitable sulfanyl reagent, followed by the introduction of the naphthalen-1-ylacetamide group. The reaction conditions often involve the use of solvents such as dioxane and water, with sodium carbonate as a base. The reaction temperature is maintained between 70-80°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to enhance reaction efficiency and yield. Employing a multimode reactor, such as the Synthos 3000, can significantly reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions
2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion in the compound can be replaced with other nucleophiles, such as morpholine, under specific conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific reagents and conditions for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution: Sodium carbonate as a base, dioxane/water solvent mixture, and temperatures between 70-80°C.
Oxidation/Reduction: Specific reagents and conditions may vary based on the desired transformation.
Major Products Formed
The major products formed from substitution reactions include derivatives where the chloride ion is replaced by other functional groups, such as morpholine .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Evaluated for its antimicrobial activity against Gram-negative bacteria (e.g., E. coli), Gram-positive bacteria (e.g., S. aureus), and fungi (e.g., C.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The compound’s antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide
- 2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide
Uniqueness
2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide stands out due to its unique combination of a triazine core, a naphthalen-1-ylacetamide moiety, and a sulfanyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O2S/c20-13-8-9-16-22-18(23-19(26)24(16)10-13)27-11-17(25)21-15-7-3-5-12-4-1-2-6-14(12)15/h1-10H,11H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDAJICWUTBENEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NC(=O)N4C=C(C=CC4=N3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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